molecular formula C13H10Cl2N2O4S B1672658 FH535 CAS No. 108409-83-2

FH535

Numéro de catalogue: B1672658
Numéro CAS: 108409-83-2
Poids moléculaire: 361.2 g/mol
Clé InChI: AXNUEXXEQGQWPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FH535 est un inhibiteur synthétique de petite molécule qui cible les voies de signalisation Wnt/β-caténine et du récepteur activé par les proliférateurs de peroxysomes (PPAR). Il a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber la croissance tumorale et les métastases .

Applications De Recherche Scientifique

Pancreatic Cancer

FH535 has demonstrated significant efficacy in repressing pancreatic cancer xenograft growth in vivo. In studies involving nude mice bearing pancreatic cancer xenografts, treatment with this compound led to a notable reduction in tumor size and weight without inducing significant body weight loss in the subjects .

Key Findings:

  • Dosage: 25 mg/kg administered intraperitoneally every two days for 20 days.
  • Outcome: Significant reduction in tumor volume compared to control groups.

Colon Cancer

In colon cancer cell lines, particularly HT29 and SW480, this compound has been shown to inhibit cell proliferation and motility. The compound effectively downregulated cancer stem cell markers (CD24, CD44, CD133) and reduced the expression of matrix metalloproteinases involved in invasion .

Key Findings:

  • IC50 Values: 18.6 μM for HT29 and 33.2 μM for SW480.
  • Mechanisms: Suppressed migration through wound-healing assays and downregulated β-catenin expression.

Osteosarcoma

Research indicates that this compound exerts cytotoxic effects on osteosarcoma cells by inhibiting Wnt signaling pathways. The compound was found to decrease the PARylation of Axin2 and PARP1, suggesting a mechanism of action through inhibition of TNKS1/2 enzymes involved in Wnt signaling .

Key Findings:

  • Cytotoxicity: Effective against various osteosarcoma cell lines.
  • Mechanism: Impairs canonical Wnt signaling.

Data Summary Table

Cancer TypeCell LinesIC50 (μM)Administration MethodKey Outcomes
Pancreatic CancerPANC-1N/Ai.p., 25 mg/kg every 2 daysReduced tumor size and weight
Colon CancerHT29, SW48018.6, 33.2N/AInhibited proliferation and motility
OsteosarcomaVariousN/AN/ACytotoxic effects observed

Case Study 1: Inhibition of Pancreatic Cancer Growth

A study published in Oncotarget demonstrated that this compound not only inhibited the growth of pancreatic cancer cells but also affected the tumor microenvironment by reducing angiogenesis . The findings suggest that this compound could be a valuable therapeutic agent for pancreatic cancer treatment.

Case Study 2: Effects on Colon Cancer Stemness

In another investigation focused on colon cancer stemness, this compound was shown to significantly reduce the expression of stem cell markers in HT29 cells. This study utilized real-time quantitative PCR and Western blotting techniques to confirm the downregulation of critical genes involved in stemness maintenance .

Mécanisme D'action

Target of Action

This compound, also known as “beta-Catenin/Tcf Inhibitor, this compound” or “2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide”, primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival . This compound is also a dual inhibitor of peroxisome proliferator-activated receptors (PPAR) γ and δ .

Mode of Action

The action of this compound is achieved by interfering with the nuclear translocation of β-catenin in the canonical Wnt signaling pathway . This impedes β-catenin’s entry into the cell nucleus and subsequent binding with transcription factors, ultimately resulting in the reduction of downstream target gene expression . This compound also inhibits the aggregation of GRIP1 and β-catenin .

Biochemical Pathways

This compound disrupts the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various types of cancers . By inhibiting this pathway, this compound suppresses the expression of β-catenin target genes such as LEF1, CCND1, and cMYC . This leads to a decrease in cell proliferation and an increase in cell death .

Pharmacokinetics

It has been shown to be effective in in vitro studies and in mouse xenograft models , suggesting that it has sufficient bioavailability to exert its effects in these contexts.

Result of Action

This compound has been shown to have anti-proliferative effects on various cancer cell lines . It inhibits cell viability, decreases colony-forming ability, and increases the number of dead cells . In combination with other drugs, such as sorafenib, it promotes a synergistic inhibition of hepatocellular carcinoma (HCC) and liver cancer stem cell proliferation . This is mediated in part by the simultaneous disruption of mitochondrial respiration and glycolysis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of hepatocellular carcinoma, the combination of this compound with other drugs can enhance its anti-cancer effects . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de FH535 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des systèmes automatisés et des mesures de contrôle de qualité strictes pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

FH535 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions impliquent souvent des températures et des pH contrôlés pour obtenir les transformations souhaitées .

Principaux produits

Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent présenter différents niveaux d'activité et de spécificité vis-à-vis des voies Wnt/β-caténine et PPAR .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant les voies de signalisation Wnt/β-caténine et PPAR. Il bloque l'interaction entre β-caténine et PPAR, empêchant l'activation des gènes cibles en aval impliqués dans la prolifération et la survie cellulaires. Cette double inhibition conduit à une réduction de la croissance tumorale et des métastases dans divers modèles de cancer .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de this compound

This compound est unique en raison de sa double inhibition des voies Wnt/β-caténine et PPAR. Ce double ciblage offre un éventail plus large d'activités antitumorales par rapport aux composés qui n'inhibent qu'une seule voie. De plus, this compound a montré son efficacité dans divers modèles de cancer, ce qui en fait un outil précieux dans la recherche sur le cancer .

Activité Biologique

FH535 is a small molecule compound recognized for its role as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in various cancer types. This article explores the biological activity of this compound, focusing on its effects on different cancer cell lines, mechanisms of action, and potential therapeutic applications.

This compound functions primarily by inhibiting the Wnt/β-catenin signaling pathway. This pathway is instrumental in regulating cell proliferation, survival, and differentiation. The inhibition of this pathway by this compound leads to a series of downstream effects:

  • Reduction in Cell Proliferation : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including colon, breast, lung, pancreatic, and liver cancers. The IC50 values for colon cancer cell lines HT29 and SW480 were determined to be 18.6 μM and 33.2 μM, respectively .
  • Induction of Apoptosis : Studies have indicated that this compound induces apoptosis in cancer cells by downregulating cyclin D1 and survivin, which are critical for cell cycle progression and survival .
  • Suppression of Cancer Stemness : this compound reduces the expression of cancer stem cell markers (CD24, CD44, CD133) in HT29 cells, suggesting a potential role in targeting cancer stem cells .

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound in inhibiting cancer cell growth and migration:

  • Colon Cancer : In a study using HT29 and SW480 cell lines, this compound treatment resulted in decreased migration and invasion capabilities as measured by wound-healing assays and Transwell assays. Additionally, RNA sequencing revealed that this compound altered pathways associated with DNA replication and metabolism .
  • Hepatocellular Carcinoma (HCC) : this compound was found to suppress the proliferation of HCC cell lines (HLF and PLC/PRF/5) by inducing apoptosis and inhibiting cyclin D1 expression. This indicates its potential utility in liver cancer treatment .
  • Osteosarcoma : In osteosarcoma models, this compound exhibited cytotoxic effects and inhibited markers of canonical Wnt signaling. This suggests its potential as a chemotherapeutic agent for osteosarcoma .

In Vivo Studies

In vivo studies support the findings from in vitro research:

  • Xenograft Models : In a study involving HT29 xenografts in nude mice, treatment with this compound resulted in significantly smaller tumor volumes compared to controls after 12 days. Immunohistochemical analysis showed reduced Ki-67 expression in tumors from this compound-treated mice, indicating decreased proliferation rates .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Cancer Type Cell Lines Primary Effects IC50 Values
Colon CancerHT29, SW480Inhibition of proliferation and motility18.6 μM (HT29)
Downregulation of stem cell markers33.2 μM (SW480)
Hepatocellular CarcinomaHLF, PLC/PRF/5Induction of apoptosisNot specified
OsteosarcomaDoxorubicin-resistant OSCytotoxicity; inhibition of Wnt signalingNot specified

Propriétés

IUPAC Name

2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUEXXEQGQWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392716
Record name FH535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108409-83-2
Record name FH535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FH535
Reactant of Route 2
Reactant of Route 2
FH535
Reactant of Route 3
Reactant of Route 3
FH535
Reactant of Route 4
Reactant of Route 4
FH535
Reactant of Route 5
Reactant of Route 5
FH535
Reactant of Route 6
Reactant of Route 6
FH535
Customer
Q & A

Q1: What is the primary molecular target of FH535?

A1: this compound primarily targets the Wnt/β-catenin signaling pathway. [, , ]

Q2: How does this compound interact with the Wnt/β-catenin signaling pathway?

A2: this compound disrupts the Wnt/β-catenin signaling pathway by inhibiting β-catenin/Tcf-mediated transcriptional activity. [] The exact mechanism is still under investigation, but studies suggest it might act through:* Inhibition of β-catenin/TCF complex formation: this compound may prevent β-catenin from binding to TCF transcription factors, thus inhibiting the transcription of Wnt target genes. []* Promotion of β-catenin degradation: Studies suggest this compound may enhance β-catenin phosphorylation and degradation, leading to reduced levels of active β-catenin in the nucleus. []* Modulation of Tankyrase activity: Research indicates that this compound might inhibit Tankyrase enzymes, which play a role in regulating β-catenin levels. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H9Cl2N3O4S, and its molecular weight is 386.22 g/mol.

Q4: How do structural modifications of this compound affect its activity?

A4: Studies investigating the structure-activity relationship of this compound and its analogs have shown that:

  • Sulfonamide moiety is crucial: Modifications to the sulfonamide group significantly affect activity, suggesting its importance for target binding. []
  • N-methylation abolishes activity: The N-methylated analog of this compound (this compound-M) loses its ability to inhibit both Wnt signaling and act as a mitochondrial uncoupler, highlighting the importance of the specific chemical structure for its biological activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.